1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine -

1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine

Catalog Number: EVT-3921700
CAS Number:
Molecular Formula: C16H17FN4O
Molecular Weight: 300.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

MK-8033 (5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one 11r)

Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor under investigation as a cancer treatment. It exhibits preferential binding to the activated kinase conformation, a desirable characteristic for reducing time-dependent inhibition of CYP3A4. MK-8033 demonstrates significant antitumor activity in a c-Met amplified subcutaneous tumor xenograft model. []

Relevance: Although structurally distinct from the target compound, MK-8033 shares the presence of a substituted pyrazole ring. The paper highlighting MK-8033 focuses on achieving kinase inhibition, which might be a relevant area of investigation for the target compound as well. []

PF-06747775 (N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide)

Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants with selectivity over wild-type EGFR. This compound exhibits potent activity against common EGFR mutations and possesses desirable ADME properties, leading to its evaluation in Phase I clinical trials for EGFR-driven NSCLC. []

Relevance: PF-06747775 shares the 1-methyl-1H-pyrazol-4-yl moiety with the target compound. Both compounds are likely investigated for their potential in targeting specific protein targets, although their ultimate applications might differ. []

AZD4205 ((2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide)

Compound Description: AZD4205 acts as a potent and selective JAK1 kinase inhibitor. By inhibiting JAK1, this compound disrupts STAT3 phosphorylation and signaling, potentially overcoming resistance mechanisms associated with other oncogenic signaling pathways like EGFR, MAPK, and AKT. []

Relevance: Similar to PF-06747775, AZD4205 also shares the 3-methoxy-1-methyl-1H-pyrazol-4-yl subunit with the target compound, further emphasizing the potential significance of this chemical motif in medicinal chemistry. []

8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine

Compound Description: This compound is a high-affinity antagonist for the A2B adenosine receptor (AdoR). It exhibits substantial selectivity over A1, A2A, and A3 AdoRs and is proposed as a potential therapeutic agent for asthma due to its ability to block A2B AdoR-mediated bronchial hyperresponsiveness. []

Relevance: Although the core structures differ, both this compound and the target compound incorporate a substituted pyrazole ring. The development of 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine showcases the importance of optimizing substituents on this ring system to enhance target selectivity and binding affinity, offering valuable insights for the target compound's development. []

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide)

Compound Description: Hu7691 stands out as a potent and selective Akt inhibitor designed to minimize cutaneous toxicity, a common side effect of previous Akt inhibitors. By displaying selectivity for Akt1 over Akt2, Hu7691 reduces keratinocyte apoptosis and exhibits a favorable safety profile while retaining potent anticancer activity. []

Relevance: Both Hu7691 and the target compound belong to the class of substituted pyrazole derivatives, highlighting the versatility of this scaffold in medicinal chemistry for developing inhibitors against various targets. []

TAK-438 (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate)

Compound Description: TAK-438 is a potassium-competitive acid blocker (P-CAB) that effectively inhibits gastric acid secretion. Unlike traditional proton pump inhibitors, TAK-438 exhibits rapid onset of action, prolonged duration of action, and potentially improved efficacy in controlling nocturnal acid breakthrough. [, ]

Relevance: While not directly sharing the pyrazole ring, TAK-438, like the target compound, contains a fluorinated phenyl ring and a methanamine group. The research on TAK-438 emphasizes the importance of understanding the relationship between chemical structure, pKa, and pharmacodynamic properties like duration of action. This knowledge could be beneficial for optimizing the target compound for a specific therapeutic application. [, ]

Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide)

Compound Description: Acrizanib acts as a potent VEGFR-2 inhibitor specifically engineered for topical ocular delivery. This small-molecule inhibitor demonstrates promising efficacy in treating neovascular age-related macular degeneration in rodent models, showcasing minimal systemic exposure following topical administration. []

Relevance: Acrizanib, much like the target compound, possesses a 1-methyl-1H-pyrazolyl group and a fluorinated substituent. This highlights the relevance of these chemical features in designing drugs with desirable pharmacological properties, potentially for treating ocular neovascularization. []

Properties

Product Name

1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine

IUPAC Name

N-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine

Molecular Formula

C16H17FN4O

Molecular Weight

300.33 g/mol

InChI

InChI=1S/C16H17FN4O/c1-20(11-13-7-8-22-19-13)9-12-10-21(2)18-16(12)14-5-3-4-6-15(14)17/h3-8,10H,9,11H2,1-2H3

InChI Key

PUSQLFRYNXYIOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2F)CN(C)CC3=NOC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.